Chloroxynil

説明

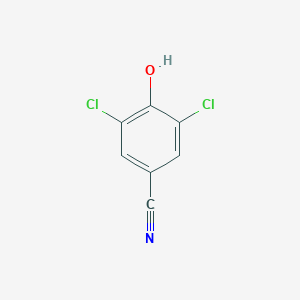

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-dichloro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSHOVRSMQULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022167 | |

| Record name | Chloroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-95-8 | |

| Record name | Chloroxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1891-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxynil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI6X21WSVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3,5-Dichloro-4-hydroxybenzonitrile

The synthesis of 3,5-Dichloro-4-hydroxybenzonitrile can be achieved through various chemical pathways. These routes are broadly categorized into dealkylation approaches and direct chlorination methods, each with distinct advantages and procedural nuances.

Dealkylation Approaches (e.g., from 3,5-Dichloro-4-methoxybenzonitrile)

One established method for preparing 3,5-Dichloro-4-hydroxybenzonitrile involves the dealkylation of its methoxy-protected precursor, 3,5-Dichloro-4-methoxybenzonitrile (B3025367). This process typically utilizes a phenoxide, such as sodium 4-methylphenoxide, to facilitate the removal of the methyl group from the methoxy (B1213986) moiety. google.com High yields, often exceeding 70%, are reported for this transformation. google.com The reaction is generally carried out at elevated temperatures, for instance, between 230-260°C. google.com

A specific example involves heating a mixture of 3,5-dichloro-4-methoxybenzonitrile with anhydrous powdered sodium 4-methylphenoxide. google.com The progress of the reaction can be monitored by the collection of the byproduct, 4-methylphenyl methyl ether. google.com Following the reaction, the product is isolated by cooling the mixture, washing with a non-polar solvent like petroleum ether, dissolving the residue in water, and acidifying to precipitate the desired 3,5-Dichloro-4-hydroxybenzonitrile. google.com

Direct Chlorination of 4-Hydroxybenzonitrile (B152051)

A more direct approach to synthesizing 3,5-Dichloro-4-hydroxybenzonitrile is the chlorination of 4-Hydroxybenzonitrile. This can be accomplished using different catalytic systems, including organocatalysis and iron(III) catalysis.

Organocatalytic methods offer a metal-free alternative for the chlorination of phenolic compounds. While the direct organocatalytic chlorination of 4-hydroxybenzonitrile to its dichlorinated derivative is a plausible synthetic route, specific literature detailing this exact transformation is not as prevalent as for other substrates like aldehydes. princeton.edunih.gov The principles of organocatalytic chlorination often involve the use of a chiral organic molecule as a catalyst to facilitate the enantioselective addition of a chlorine atom. princeton.edu For instance, proline and its derivatives have been successfully employed as catalysts in the α-chlorination of aldehydes, using N-chlorosuccinimide (NCS) as the chlorine source. nih.gov These reactions can achieve high yields and enantiomeric excesses. nih.gov The extension of such methodologies to the aromatic chlorination of phenols like 4-hydroxybenzonitrile presents an area for further research and development.

Iron(III) catalysis provides an efficient and synthetically useful method for the chlorination of activated aromatic rings. acs.org In a typical procedure, 4-hydroxybenzonitrile is reacted with N-chlorosuccinimide (NCS) in the presence of an iron(III) catalyst, such as iron(III) chloride. acs.org The reaction is generally conducted at an elevated temperature, for example, 70°C, for a duration of 36 hours. acs.org This method has been demonstrated to produce 3,5-dichloro-4-hydroxybenzonitrile in good yields, with one study reporting a 73% yield after purification by flash column chromatography. acs.org The use of iron catalysts is advantageous due to their low cost and reduced toxicity compared to other transition metals.

| Chlorination Method | Chlorinating Agent | Catalyst | Temperature | Yield | Reference |

| Iron(III)-Catalyzed | N-chlorosuccinimide (NCS) | Iron(III) chloride | 70 °C | 73% | acs.org |

Chemical Reactivity and Transformation Pathways

The chemical behavior of 3,5-Dichloro-4-hydroxybenzonitrile is characterized by the reactivity of its functional groups: the hydroxyl, nitrile, and the dichlorinated aromatic ring.

Nucleophilic Substitution Reactions

The hydroxyl group of 3,5-Dichloro-4-hydroxybenzonitrile can readily participate in nucleophilic substitution reactions. For instance, it can be alkylated to form various ether derivatives. A common procedure involves reacting 3,5-Dichloro-4-hydroxybenzonitrile with an alkyl halide in the presence of a base, such as potassium carbonate, and a catalyst like potassium iodide. prepchem.com The reaction is typically carried out in a polar aprotic solvent like N-methylpyrrolidone at elevated temperatures. prepchem.com

An example is the synthesis of 3,5-Dichloro-4-(3-ethinylpropoxy)benzonitrile, where 3,5-Dichloro-4-hydroxybenzonitrile is treated with 5-chloro-1-pentyne. prepchem.com This reaction highlights the ability of the phenoxide, formed in situ, to act as a nucleophile and displace the halide from the alkyl chain.

The nitrile group can also undergo transformations. For example, it can be hydrolyzed to a carboxylic acid or converted to other functional groups. While specific examples for 3,5-Dichloro-4-hydroxybenzonitrile are not detailed in the provided context, the general reactivity of the benzonitrile (B105546) moiety is well-established in organic chemistry.

| Reactant | Reagents | Product | Reference |

| 3,5-Dichloro-4-hydroxybenzonitrile | 5-chloro-1-pentyne, K2CO3, KI | 3,5-Dichloro-4-(3-ethinylpropoxy)benzonitrile | prepchem.com |

Oxidation Reactions

The oxidation of 3,5-Dichloro-4-hydroxybenzonitrile, as with other chlorinated phenols, can be induced electrochemically. Direct anodic oxidation is postulated to proceed through the initial formation of a chlorophenol radical cation. dss.go.th This highly reactive intermediate can subsequently deprotonate. Following its formation, this species can undergo further oxidation, potentially leading to the formation of benzoquinone derivatives and, with more aggressive oxidation, ring-opening to form various acids such as muconic, maleic, and oxalic acids, and ultimately carbon dioxide. dss.go.th

The efficiency and mechanism of electrochemical oxidation can be dependent on the anode material used. Studies on related chlorinated phenols show that oxidation can occur via direct electron-transfer at a lead dioxide (PbO₂) anode or through attack by hydroxyl radicals at tin dioxide (SnO₂) and iridium dioxide (IrO₂) anodes. dss.go.th Anode fouling, or the deposition of oligomers on the anode surface, can occur, particularly at potentials where water is also oxidized, suggesting that hydroxyl radicals may be involved in the formation of a passivating film. dss.go.th

Reduction Reactions

Reduction of 3,5-Dichloro-4-hydroxybenzonitrile has been observed as a reaction pathway. During photochemical degradation processes, reduction occurs as a minor pathway, particularly in the presence of humic acids which can act as photosensitizers. researchgate.net More significant reduction occurs under electrochemical conditions, which involves a distinct multi-step mechanism detailed in the following sections.

Electrochemical Reduction Mechanisms

The electrochemical reduction of 3,5-Dichloro-4-hydroxybenzonitrile in solvents like dimethylsulfoxide has been studied using methods such as cyclic voltammetry. The process is characterized by a sequence of electrochemical and chemical steps.

Radical Anion Formation and Subsequent Chemical Reactions

The initial step in the electrochemical reduction is the formation of a radical anion. This occurs when the molecule accepts an electron at the electrode surface. Cyclic voltammetry data for chloroxynil and related halogenated hydroxybenzonitriles are consistent with the formation of this radical anion, which then undergoes subsequent, rapid chemical reactions. researchgate.net

Halogen Atom Cleavage and Dimerization of Dehalogenated Intermediates

Following its formation, the radical anion is unstable and decomposes. The primary decomposition pathway involves the cleavage of a carbon-halogen bond, releasing a chloride ion. This dehalogenation results in a dehalogenated intermediate radical. This intermediate is highly reactive and subsequently dimerizes, forming a biphenyl-type structure. researchgate.net This dimerization pathway is a key feature in the electrochemical reduction of dihalogenated hydroxybenzonitriles.

Photochemical Degradation Pathways

When exposed to ultraviolet light in aqueous solutions, 3,5-Dichloro-4-hydroxybenzonitrile undergoes photochemical degradation. The primary and initial reaction is the photohydrolysis of a carbon-chlorine bond. researchgate.net This reaction involves the substitution of one of the chlorine atoms with a hydroxyl group from the water solvent, leading to the formation of a monohalogenated dihydroxybenzonitrile, specifically 5-chloro-3,4-dihydroxybenzonitrile. researchgate.net As the irradiation continues, a second stage of reaction can occur, involving similar reactions on the remaining carbon-chlorine bond. researchgate.net As mentioned previously, a minor photochemical pathway is reductive dehalogenation, which is more prevalent when humic acids are present. researchgate.net

Interactive Data Tables

Table 1: Summary of Reaction Pathways for 3,5-Dichloro-4-hydroxybenzonitrile

| Reaction Type | Conditions | Key Intermediates | Major Products | Citation |

| Oxidation | Electrochemical (e.g., at Pt, PbO₂, SnO₂ anodes) | Radical Cation | Benzoquinone derivatives, Ring-opened acids (e.g., muconic, oxalic) | dss.go.th |

| Reduction | Electrochemical (in DMSO) | Radical Anion, Dehalogenated Radical | Dimer of dehalogenated intermediate | researchgate.net |

| Photochemical Degradation | UV Irradiation in Water | - | Monohalogenated dihydroxybenzonitrile | researchgate.net |

Table 2: Physical and Spectroscopic Properties of 3,5-Dichloro-4-hydroxybenzonitrile (this compound)

| Property | Value | Conditions / Notes | Citation |

| pKa | 4.9 | - | researchgate.net |

| Molecular Weight | 188.01 g/mol | - | nih.gov |

| UV Absorption (Molecular Form) | λmax = 215 nm, 250 nm | In aqueous solution | researchgate.net |

| UV Absorption (Anionic Form) | λmax = 215 nm, 280 nm | In aqueous solution | researchgate.net |

Photohydrolysis of Carbon-Halogen Bonds

The principal photochemical reaction for 3,5-Dichloro-4-hydroxybenzonitrile in an aqueous environment is the photohydrolysis of a carbon-chlorine bond. researchgate.net This process is initiated by the absorption of UV light, leading to the excitation of the molecule and subsequent cleavage of one of the C-Cl bonds. The halogen atom is then replaced by a hydroxyl group from the water molecule.

The initial photohydrolysis product is a monohalogenated dihydroxybenzonitrile. researchgate.net Specifically, the irradiation of this compound in pure water leads to the formation of 5-chloro-3,4-dihydroxybenzonitrile. researchgate.net Further irradiation can cause the photohydrolysis of the remaining carbon-halogen bond, although the initial reaction is the most significant. researchgate.net The photochemical reactivity of 3,5-Dichloro-4-hydroxybenzonitrile is not substantially different from its brominated and iodinated analogs, bromoxynil (B128292) and ioxynil (B1672095), respectively. researchgate.net

Subsequent to the initial photohydrolysis, a secondary product, 3-chloro-4-hydroxybenzonitrile, has been identified from mass spectrometry analysis. researchgate.net

| Irradiation Condition | Reactant | Major Initial Product | Secondary Product |

| UV light in pure water | 3,5-Dichloro-4-hydroxybenzonitrile | 5-Chloro-3,4-dihydroxybenzonitrile | 3-Chloro-4-hydroxybenzonitrile |

Minor Reduction Pathways (e.g., in the presence of humic acids)

In addition to photohydrolysis, reduction of the carbon-halogen bond represents a minor degradation pathway for 3,5-Dichloro-4-hydroxybenzonitrile. researchgate.net This reductive pathway becomes more prominent when the irradiation is conducted in the presence of humic acids. researchgate.net Humic acids are complex organic molecules found in soil and water, and they can act as photosensitizers or hydrogen donors, facilitating the reduction process.

| Condition | Reactant | Reaction Pathway | Key Observation |

| Irradiation in the presence of humic acids | 3,5-Dichloro-4-hydroxybenzonitrile | Reduction | This pathway is a minor contributor to degradation but is enhanced by humic acids. researchgate.net |

Advanced Spectroscopic and Computational Characterization

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction has been a pivotal technique in determining the precise three-dimensional arrangement of atoms and molecules within the crystalline lattice of 3,5-dichloro-4-hydroxybenzonitrile and its derivatives.

Analysis of Hydrogen Bonding Networks (OH···NC Interactions)

In the crystal structure of 3,5-dichloro-4-hydroxybenzonitrile, a prominent and recurring structural motif is the formation of chain-like assemblies. These chains are primarily held together by strong hydrogen bonds between the hydroxyl (-OH) group of one molecule and the nitrogen atom of the nitrile (-CN) group of an adjacent molecule, denoted as O-H···N≡C interactions. nih.govresearchgate.netglobalauthorid.com This specific hydrogen bonding pattern is a key factor in the organization of the molecules in the solid state. The solvated forms of 3,5-dichloro-4-hydroxybenzonitrile, specifically with benzene (B151609) and xylene, also exhibit these characteristic chain-like arrangements stabilized by the same O-H···N≡C hydrogen bonds. nih.govresearchgate.netglobalauthorid.com

Polymorphism and Solvate Formation

Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in the dihalo-analogs of 3,5-dichloro-4-hydroxybenzonitrile. The dibromo and diiodo derivatives each exhibit two different polymorphs. nih.govresearchgate.netglobalauthorid.com These polymorphs, while having similar chain formations, differ in their stacking arrangements of the planar sheets. nih.govresearchgate.netglobalauthorid.com Furthermore, 3,5-dichloro-4-hydroxybenzonitrile itself has been shown to form solvates with aromatic solvents like benzene and xylene, where the solvent molecules are incorporated into the crystal lattice without altering the fundamental O-H···N≡C hydrogen-bonded chains. nih.govresearchgate.netglobalauthorid.com

The crystallographic data for a solvate of 3,5-dichloro-4-hydroxybenzonitrile is presented in the table below.

| Parameter | Value |

| Formula | C₁₄H₆Cl₄N₂O₂ |

| Space Group | P -1 |

| a (Å) | 7.3325 |

| b (Å) | 8.999 |

| c (Å) | 12.221 |

| α (°) | 78.650 |

| β (°) | 74.390 |

| γ (°) | 74.230 |

Data sourced from PubChem CID 69233337. nih.gov

Isostructurality with Analogous Compounds

A remarkable feature observed in the broader family of 3,5-dihalo-4-hydroxybenzonitriles is isostructurality, where different compounds crystallize in very similar structures. An extreme case of two-dimensional isostructurality is found among the polymorphs of the dibromo and diiodo analogs. nih.govresearchgate.netglobalauthorid.com The planar sheets formed by these compounds are essentially identical. nih.govresearchgate.net Additionally, one of the bromine polymorphs is isostructural with one of the iodine polymorphs, highlighting a high degree of structural similarity despite the difference in the halogen atom. nih.govresearchgate.netglobalauthorid.com

Theoretical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the electronic properties and reactivity of molecules like 3,5-dichloro-4-hydroxybenzonitrile from a theoretical standpoint.

Elucidation of Electronic Structure and Reactivity

DFT calculations provide valuable insights into the electronic structure, which governs the chemical behavior of a molecule. For benzonitrile (B105546) derivatives, DFT has been used to study geometries, electronic structures, and other properties. researchgate.netsemanticscholar.orgresearchgate.net These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and predict sites of reactivity. nih.gov For instance, in related systems, DFT studies have been employed to understand photoinduced electron transfer processes and the interfacial electron transfer between a dye and a semiconductor electrode. researchgate.netsemanticscholar.orgresearchgate.net The reactivity of similar chlorinated nitroaromatic compounds with nucleophiles has also been investigated using DFT, revealing the influence of substituents on the aromatic ring's reactivity. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mnstate.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive and easily polarizable. libretexts.org

For 3,5-Dichloro-4-hydroxybenzonitrile, these parameters are typically determined using Density Functional Theory (DFT) calculations. The HOMO-LUMO gap provides information about the charge transfer interactions occurring within the molecule. researchgate.net In molecules with multiple functional groups, the distribution of these orbitals is key. The HOMO is generally located on electron-rich areas, such as the phenyl ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, tends to be localized on electron-deficient regions, like the cyano group and the carbon atoms attached to the electronegative chlorine atoms.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. A smaller HOMO-LUMO gap facilitates electronic transitions, influencing the molecule's absorption of UV-visible light. libretexts.org As conjugated systems increase in size, this energy gap typically narrows. libretexts.org

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| ΔE (Gap) | 5.0 eV | The energy difference between HOMO and LUMO, indicating molecular reactivity and stability. mdpi.com |

Note: The values presented are representative for a molecule of this type and are derived from computational models. Actual experimental values may vary.

Computational Prediction of Electrophilic and Nucleophilic Sites

Computational chemistry provides powerful tools for identifying the regions of a molecule that are most likely to engage in chemical reactions. Molecular Electrostatic Potential (MEP) mapping is a widely used method to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface illustrates the electrostatic potential, with different colors indicating various charge densities.

Red/Yellow Regions: These areas indicate a negative electrostatic potential, rich in electrons. They are susceptible to attack by electrophiles (electron-seeking species) and are considered nucleophilic sites.

Blue Regions: These areas represent a positive electrostatic potential, which is electron-poor. They are prone to attack by nucleophiles (nucleus-seeking species) and are considered electrophilic sites.

For 3,5-Dichloro-4-hydroxybenzonitrile, the MEP analysis would predict the following:

Nucleophilic Sites: The most significant regions of negative potential are expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, owing to their high electronegativity and the presence of lone pairs of electrons. These sites are the primary targets for electrophiles.

Electrophilic Sites: A region of strong positive potential is predicted around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic interaction. The aromatic ring's carbon atoms, influenced by the electron-withdrawing effects of the chlorine and nitrile substituents, also exhibit electrophilic character.

This predictive capability is essential for understanding the molecule's interaction with other reagents and for designing synthetic pathways. researchgate.net

| Atom/Region | Predicted Character | Rationale |

| Oxygen (Hydroxyl Group) | Strong Nucleophilic | High electron density due to lone pairs. |

| Nitrogen (Nitrile Group) | Nucleophilic | Lone pair of electrons and high electronegativity. |

| Hydrogen (Hydroxyl Group) | Strong Electrophilic | Electron-deficient due to bonding with oxygen. |

| Aromatic Ring Carbons | Electrophilic | Influenced by electron-withdrawing substituents. |

| Chlorine Atoms | Electrophilic Region | Creates an electron-deficient area on the ring. |

Environmental Dynamics and Biotransformation

Occurrence and Detection in Environmental Matrices

Recent studies have identified 3,5-dichloro-4-hydroxybenzonitrile as a compound of emerging concern in water systems, primarily due to its formation during water treatment processes.

3,5-Dichloro-4-hydroxybenzonitrile has been detected in drinking water samples. As part of a newly identified group of halogenated aromatic disinfection byproducts (DBPs) known as halohydroxybenzonitriles (HHBNs), it was found to have a 100% detection frequency in one study of collected drinking water samples, with concentrations reaching up to 36 ng/L. nih.gov The presence of such compounds in treated water highlights their potential for human exposure through consumption.

The primary route of entry for 3,5-dichloro-4-hydroxybenzonitrile into drinking water systems is its formation during disinfection processes. acs.org It is classified as a nitrogenous aromatic DBP. acs.org The interaction of disinfectants like chlorine with natural organic matter and anthropogenic precursors present in raw water sources leads to the formation of a variety of DBPs, including HHBNs. acs.orgacs.org Specifically, dihalogenated HHBNs, which include 3,5-dichloro-4-hydroxybenzonitrile, are known to form during these treatment processes. acs.org

Interactive Table 1: Occurrence of 3,5-Dichloro-4-hydroxybenzonitrile in Drinking Water

| Parameter | Finding | Reference |

|---|---|---|

| Detection Frequency | 100% in a study of collected drinking water samples. | nih.gov |

| Maximum Concentration | Up to 36 ng/L. | nih.gov |

| Classification | Halohydroxybenzonitrile (HHBN), a nitrogenous aromatic disinfection byproduct (DBP). | nih.govacs.org |

Abiotic Degradation Processes

The persistence of 3,5-dichloro-4-hydroxybenzonitrile in the environment is influenced by abiotic degradation processes, with photodegradation being a significant pathway.

The photodegradation of 3,5-dichloro-4-hydroxybenzonitrile in aqueous solutions is an important abiotic transformation process. The primary initial photochemical reaction for this compound, as well as the related ioxynil (B1672095), is the photohydrolysis of the carbon-halogen bond. nih.gov This process leads to the formation of a monohalogenated dihydroxybenzonitrile. In subsequent steps, the remaining carbon-halogen bond can also undergo similar reactions. nih.gov The photochemical reactivity is not significantly influenced by whether the halogen is chlorine, bromine, or iodine. nih.gov

While specific kinetic data for the photodegradation of 3,5-dichloro-4-hydroxybenzonitrile are not extensively detailed in the provided search results, the half-life of its derivative, hydroxychlorothalonil, was found to be approximately 30 minutes under simulated sunlight in laboratory studies. researchgate.net This suggests that photolysis can be a rapid degradation pathway for related compounds.

Microbial Transformation Pathways

Microbial activity plays a critical role in the breakdown of 3,5-dichloro-4-hydroxybenzonitrile in the environment, with enzymatic hydrolysis being a key mechanism.

A significant pathway for the biotransformation of 3,5-dichloro-4-hydroxybenzonitrile is through the action of nitrilase enzymes. nih.gov These enzymes catalyze the direct hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃). nih.gov This transformation is a crucial step in the detoxification and mineralization of this compound in various microorganisms.

Several bacterial strains have been identified that possess the ability to degrade nitrile-containing herbicides. For instance, Fusarium solani has been reported to be capable of degrading the herbicides bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile), which are structurally similar to 3,5-dichloro-4-hydroxybenzonitrile. nih.gov Furthermore, in silico studies have suggested that nitrilase-3 from Corynebacterium glutamicum shows a good binding affinity for chloroxynil, indicating its potential for use in the bioremediation of this herbicide.

The enzymatic reaction proceeds as follows:

C₇H₃Cl₂NO + 2H₂O → C₇H₄Cl₂O₃ + NH₃

This reaction converts 3,5-dichloro-4-hydroxybenzonitrile into 3,5-dichloro-4-hydroxybenzoic acid and ammonia.

Interactive Table 2: Microbial Transformation of 3,5-Dichloro-4-hydroxybenzonitrile

| Process | Enzyme | Products | Organisms (or potential) | Reference |

|---|---|---|---|---|

| Hydrolysis | Nitrilase | 3,5-dichloro-4-hydroxybenzoic acid, Ammonia | Corynebacterium glutamicum (potential) | |

| Hydrolysis of similar compounds | Nitrilase | Corresponding carboxylic acids and ammonia | Fusarium solani | nih.gov |

Environmental Fate and Microbial Transformation of 3,5-Dichloro-4-hydroxybenzonitrile

The environmental persistence and biological degradation of synthetic chemical compounds are of significant scientific interest. Among these, halogenated aromatic compounds such as 3,5-Dichloro-4-hydroxybenzonitrile, also known as this compound, have been the subject of research to understand their transformation in natural systems. This article details the microbial-led breakdown of this compound, focusing on the enzymatic pathways, involved microorganisms, and the chemical intermediates produced during its biotransformation.

2 Nitrile Hydratase-Amidase Pathway

The primary route for the microbial breakdown of 3,5-Dichloro-4-hydroxybenzonitrile is the nitrile hydratase-amidase pathway. nih.gov This two-step enzymatic process is a common mechanism for the detoxification and assimilation of nitrile-containing compounds in various microorganisms. researchgate.netnih.gov In this pathway, the nitrile group (-C≡N) of the molecule is first hydrated by the enzyme nitrile hydratase to form an amide intermediate, 3,5-dichloro-4-hydroxybenzamide. Subsequently, an amidase enzyme hydrolyzes the amide to the corresponding carboxylic acid, 3,5-dichloro-4-hydroxybenzoic acid, and ammonia. nih.govnih.gov This conversion of the nitrile is a critical initial step in the eventual mineralization of benzonitrile (B105546) herbicides. nih.gov

3 Identification of Microbial Strains Involved

Research has identified specific microbial strains capable of metabolizing 3,5-Dichloro-4-hydroxybenzonitrile and related compounds. Notably, species from the genus Rhodococcus are prominent in this role. Strains such as Rhodococcus erythropolis and Rhodococcus rhodochrous have demonstrated the ability to transform not only 3,5-dichloro-4-hydroxybenzonitrile but also its brominated and iodinated analogs, bromoxynil and ioxynil, respectively, via the nitrile hydratase-amidase pathway. nih.govnih.gov These bacteria are known for their versatile metabolic capabilities, including the degradation of various aromatic compounds. nih.govnih.govsigmaaldrich.com

Another significant microorganism in nitrile degradation is Nocardia globerula. This bacterium is recognized for its versatile nitrile-degrading capabilities, possessing a suite of enzymes including nitrilase, nitrile hydratase, and amidase. nih.gov The specific enzymes expressed and their substrate preferences in Nocardia globerula can be influenced by the culture conditions and the available nitrile or amide compounds. nih.gov

4 Characterization of Metabolic Intermediates

The biotransformation of 3,5-Dichloro-4-hydroxybenzonitrile leads to the formation of distinct metabolic intermediates. The key intermediate product resulting from the action of the nitrile hydratase-amidase pathway is 3,5-Dichloro-4-hydroxybenzoic acid . nih.gov This carboxylic acid is the result of the hydrolysis of the amide intermediate, 3,5-dichloro-4-hydroxybenzamide. In some instances, this acid can undergo further metabolic processes. For example, in a different context of the metabolism of a related compound, 3,5-dibromo-4-hydroxybenzoate, it has been shown to be transformed into 2,6-dichlorohydroquinone (B128265) in Pseudomonas sp. researchgate.net

| Precursor Compound | Metabolic Intermediate | Key Enzyme System |

| 3,5-Dichloro-4-hydroxybenzonitrile | 3,5-Dichloro-4-hydroxybenzamide | Nitrile Hydratase |

| 3,5-Dichloro-4-hydroxybenzamide | 3,5-Dichloro-4-hydroxybenzoic Acid | Amidase |

This table outlines the sequential conversion of 3,5-Dichloro-4-hydroxybenzonitrile through its primary metabolic intermediates via the nitrile hydratase-amidase pathway.

5 Genetic and Enzymatic Basis of Biodegradation

The ability of microorganisms to degrade 3,5-Dichloro-4-hydroxybenzonitrile is rooted in their genetic makeup, specifically the genes encoding for nitrile-metabolizing enzymes. The nitrilase gene is a key component, and its regulation can be complex. For instance, in Rhodococcus rhodochrous J1, a regulatory gene, nitR, is necessary for the nitrile-dependent activation of the nitrilase gene, nitA. nih.gov

The substrate specificity of these enzymes is a critical factor in their degradative capacity. Nitrilases can range from being highly specific to a single substrate to having a broad range of activity against various aromatic and aliphatic nitriles. nih.gov The efficiency of these enzymes can be influenced by the chemical structure of the substrate. For example, the presence and position of halogen substituents on the aromatic ring can affect the catalytic activity. nih.govresearchgate.net Engineering these enzymes to improve their activity and specificity for particular substrates is an active area of research. nih.govresearchgate.netacs.org

| Enzyme | Gene (Example) | Function | Substrate Specificity Notes |

| Nitrile Hydratase | - | Hydrates nitrile to amide | Activity can be influenced by halogen substituents on the aromatic ring. nih.gov |

| Amidase | - | Hydrolyzes amide to carboxylic acid | Acts on the amide intermediate produced by nitrile hydratase. nih.gov |

| Nitrilase | nitA | Directly hydrolyzes nitrile to carboxylic acid | Specificity varies widely among different microbial species. nih.gov |

This table summarizes the key enzymes involved in the biodegradation of 3,5-Dichloro-4-hydroxybenzonitrile, their genetic basis, and notes on their substrate specificity.

6 Comparative Analysis of Degradation Efficiency Across Halogenated Analogs

The efficiency of microbial degradation can vary significantly among structurally similar halogenated benzonitriles. Studies comparing the transformation of 3,5-dihalogenated-4-hydroxybenzonitriles have provided insights into the influence of the halogen substituent on the process.

In studies with Rhodococcus species, the conversion of 3,5-dichloro-4-hydroxybenzonitrile (this compound), 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil), and 3,5-diiodo-4-hydroxybenzonitrile (ioxynil) was observed. nih.gov While all were transformed, the rates and extent of conversion to their respective carboxylic acids can differ. Another study investigating the effects of these compounds on mitochondrial activity found that the uncoupling activity followed the order of I > Br > Cl with respect to the halogen substituents, indicating that the type of halogen significantly impacts the biological activity. nih.gov In anaerobic degradation studies of bromoxynil, it was depleted within 20 to 30 days under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, but remained stable under denitrifying conditions. nih.gov

| Compound | Halogen Substituent | Degrading Microorganism (Example) | Degradation Notes |

| 3,5-Dichloro-4-hydroxybenzonitrile | Chlorine | Rhodococcus erythropolis A4 | Converted to the corresponding amide and carboxylic acid. nih.gov |

| 3,5-Dibromo-4-hydroxybenzonitrile | Bromine | Rhodococcus erythropolis A4 | Converted to the corresponding amide and carboxylic acid. nih.gov |

| 3,5-Diiodo-4-hydroxybenzonitrile | Iodine | Rhodococcus erythropolis A4 | Converted to the corresponding amide and carboxylic acid. nih.gov |

This table provides a comparative overview of the degradation of 3,5-Dichloro-4-hydroxybenzonitrile and its halogenated analogs by a representative microbial strain.

Biological Interactions and Mechanisms of Action

Molecular Target Engagement and Enzyme Inhibition

The compound's ability to interfere with specific enzymes and cellular pathways is a key aspect of its biological impact. This interference is observed in both plant and microbial systems.

Interaction with Specific Enzymes and Receptors

In certain soil microorganisms, 3,5-Dichloro-4-hydroxybenzonitrile is a known substrate for the enzyme nitrilase. Specific strains of soil actinobacteria, such as Rhodococcus rhodochrous PA-34, Rhodococcus sp. NDB 1165, and Nocardia globerula NHB-2, have demonstrated the ability to hydrolyze this compound. The nitrilase produced by these bacteria converts the nitrile group of 3,5-Dichloro-4-hydroxybenzonitrile into a carboxylic acid, yielding 3,5-dichloro-4-hydroxybenzoic acid as the primary metabolite. This enzymatic transformation is a key interaction in the environmental breakdown of the compound.

Inhibition of Photosynthetic Electron Transport Chain in Plants

As a member of the nitrile herbicide family, 3,5-Dichloro-4-hydroxybenzonitrile functions as a photosynthesis inhibitor. umn.edu These types of herbicides disrupt the photosynthetic process by binding to specific sites within the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. umn.edunih.gov This binding action interferes with the photosynthetic electron transport chain. nih.gov

The primary target for this class of herbicides is the QB binding site on the D1 protein of PSII. nih.gov By competing with the native plastoquinone (B1678516) for this site, the herbicide blocks the flow of electrons from photosystem II. nih.gov This interruption of electron flow not only halts the production of chemical energy (ATP and NADPH) but can also lead to the formation of reactive oxygen species, causing rapid cellular damage and ultimately plant death. umn.edunih.gov Injury symptoms in affected plants typically include yellowing (chlorosis) and tissue death (necrosis), which first appear on older leaves. umn.edu

Effects on Microbial Activity and Enzyme Inhibition

The interaction of 3,5-Dichloro-4-hydroxybenzonitrile with soil microbes is centered on its enzymatic degradation. Resting cell suspensions of nitrilase-producing actinobacteria can effectively eliminate the compound from a solution. Research has shown that the rate of this hydrolysis is influenced by the halogen substituents on the benzene (B151609) ring. In comparative studies, the hydrolysis rate for halogenated benzonitriles by these bacteria follows the order: benzonitrile (B105546) >> chloroxynil > bromoxynil (B128292) > ioxynil (B1672095).

For instance, with Nocardia globerula NHB-2, Rhodococcus rhodochrous PA-34, and Rhodococcus sp. NDB 1165, a significant percentage of 3,5-Dichloro-4-hydroxybenzonitrile is hydrolyzed within hours. While nearly complete conversion of the dichloro- and dibromo- analogs can be achieved after a 20-hour incubation, the diiodo- analog is hydrolyzed more slowly. This demonstrates a clear structure-activity relationship in the microbial enzymatic degradation of these compounds.

Below is a table summarizing the hydrolysis of various benzonitrile herbicides by different actinobacteria strains.

| Strain | Compound | Hydrolysis after 5h (%) | Hydrolysis after 20h (%) |

| Nocardia globerula NHB-2 | This compound | 92-100 | ~100 |

| Nocardia globerula NHB-2 | Bromoxynil | 70-90 | ~100 |

| Nocardia globerula NHB-2 | Ioxynil | 30-51 | ~60 |

| Rhodococcus rhodochrous PA-34 | This compound | 92-100 | ~100 |

| Rhodococcus rhodochrous PA-34 | Bromoxynil | 70-90 | ~100 |

| Rhodococcus rhodochrous PA-34 | Ioxynil | 30-51 | ~60 |

| Rhodococcus sp. NDB 1165 | This compound | 92-100 | ~100 |

| Rhodococcus sp. NDB 1165 | Bromoxynil | 70-90 | ~100 |

| Rhodococcus sp. NDB 1165 | Ioxynil | 30-51 | ~60 |

Bioenergetic Disruptions

A primary mechanism of action for 3,5-Dichloro-4-hydroxybenzonitrile at the cellular level is the disruption of energy production processes, particularly within the mitochondria.

Uncoupling of Oxidative Phosphorylation in Mitochondria

3,5-Dichloro-4-hydroxybenzonitrile is an effective uncoupler of oxidative phosphorylation in mitochondria. This was demonstrated in studies using mitochondria isolated from white potato tubers. The process of oxidative phosphorylation couples the electron transport chain to the synthesis of ATP. Uncoupling agents like 3,5-Dichloro-4-hydroxybenzonitrile disrupt this link by dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthase to function. This leads to an increased rate of oxygen consumption without the concurrent production of ATP. The uncoupling activity of the dihalogenated-4-hydroxybenzonitriles was found to be dependent on the halogen substituent, with the order of activity being I > Br > Cl.

Effects on Mitochondrial Respiration (e.g., ADP-limited and ADP + phosphate-deficient oxygen utilization)

In isolated mitochondria from white potato tubers with succinate (B1194679) as the substrate, 3,5-Dichloro-4-hydroxybenzonitrile was shown to stimulate both ADP-limited and ADP + phosphate-deficient oxygen utilization. This stimulation of respiration in the absence of the normal phosphate (B84403) acceptor (ADP) is a classic characteristic of an uncoupling agent. Furthermore, the compound was able to bypass respiration that had been inhibited by oligomycin, an inhibitor of ATP synthase. This indicates that the compound provides an alternative route for proton re-entry into the mitochondrial matrix, effectively uncoupling electron transport from ATP synthesis.

The table below summarizes the effects of 3,5-Dichloro-4-hydroxybenzonitrile on mitochondrial respiration.

| Condition | Observed Effect |

| ADP-limited respiration | Stimulated |

| ADP + phosphate-deficient oxygen utilization | Stimulated |

| Oligomycin-inhibited respiration | Circumvented |

Impact on Mitochondrial ATPase Activity

Research into the effects of 3,5-dihalogenated-4-hydroxybenzonitriles on mitochondria has shown that 3,5-dichloro-4-hydroxybenzonitrile influences mitochondrial function. Studies on mitochondria isolated from white potato tubers demonstrated that the dichloro-substituted analog of ioxynil stimulates ADP-limited respiration and releases oligomycin-inhibited oxygen uptake. nih.govoup.comnih.gov Furthermore, the compound was found to slightly stimulate mitochondrial ATPase activity. nih.govoup.comnih.gov This mechanism of action is characteristic of uncouplers of oxidative phosphorylation, which disrupt the link between electron transport and ATP synthesis. nih.gov The responses produced by the dichloro analog were similar to those of the well-known uncoupling agent 2,4-dinitrophenol (B41442) (DNP). nih.govoup.com

Cellular and Subcellular Effects

Cytotoxicity Studies in Mammalian Cell Lines (e.g., Hep G2, HEK293T)

The cytotoxic effects of 3,5-dichloro-4-hydroxybenzonitrile have been evaluated in human-derived cell lines, specifically the liver-derived Hep G2 and kidney-derived HEK293T cells, which represent potential target organs for xenobiotics in humans. scispace.com In Hep G2 cells, 3,5-dichloro-4-hydroxybenzonitrile (referred to as CHX in the study) demonstrated significant cytotoxicity. nih.gov The inhibitory effect increased with both concentration and exposure time. nih.gov For instance, at a concentration of 100 mg/L, the inhibition coefficient reached 90% after 24 hours and 99% after 48 hours. nih.gov Similar cytotoxic effects were observed in HEK293T cells. scispace.comnih.gov

Table 1: Cytotoxicity of 3,5-Dichloro-4-hydroxybenzonitrile (CHX) on Hep G2 Cells Data sourced from a study on the cytotoxic effects of benzonitrile pesticides. nih.gov

| Concentration | Inhibition Coefficient (I24 %) - 24h Exposure | Inhibition Coefficient (I48 %) - 48h Exposure |

|---|---|---|

| 25 mg/L | 50 ± 3 | 72 ± 2 |

| 50 mg/L | 70 ± 4 | 90 ± 2 |

| 100 mg/L | 90 ± 2 | 99 ± 1 |

Biotransformation to Active Metabolites within Biological Systems

In biological systems, 3,5-dichloro-4-hydroxybenzonitrile can be hydrolyzed to its corresponding benzoic acid derivative. nih.gov The primary metabolite identified from the biotransformation of 3,5-dichloro-4-hydroxybenzonitrile is 3,5-dichloro-4-hydroxybenzoic acid (CHXAC). scispace.comnih.gov This conversion is analogous to the metabolic pathways of structurally similar herbicides like bromoxynil and ioxynil. nih.gov

Studies on the cytotoxicity of this metabolite revealed that it is less toxic to Hep G2 cells than the parent compound. nih.gov However, 3,5-dichloro-4-hydroxybenzoic acid still exhibited notable cytotoxicity, with an inhibitory index of 56% in Hep G2 cells after 48 hours of exposure at a concentration of 100 mg/L. scispace.comnih.gov In some anaerobic conditions, further biotransformation of related compounds can occur, including decarboxylation to form dichlorophenols. nih.govelsevier.com

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Influence of Halogen Substitution Pattern on Biological Activity

The biological activity of 4-hydroxybenzonitrile (B152051) herbicides is significantly influenced by the nature of the halogen substituents at the 3 and 5 positions of the benzene ring. nih.govoup.com When comparing the uncoupling activity of 3,5-dihalogenated analogs in potato tuber mitochondria, a clear trend emerges based on the halogen present. nih.govoup.comnih.gov The order of activity, based on the concentration required to elicit the effect, is iodine > bromine > chlorine. nih.govoup.comnih.gov This indicates that ioxynil (diiodo) is the most potent uncoupler, followed by bromoxynil (dibromo), and then 3,5-dichloro-4-hydroxybenzonitrile (dichloro). nih.govoup.com

Table 2: Comparative Uncoupling Activity of Dihalogenated 4-Hydroxybenzonitriles Based on studies of mitochondrial respiration. nih.govoup.comnih.gov

| Compound | Halogen Substituent | Relative Uncoupling Activity |

|---|---|---|

| Ioxynil | Iodine (I) | Highest |

| Bromoxynil | Bromine (Br) | Intermediate |

| This compound (3,5-dichloro-4-hydroxybenzonitrile) | Chlorine (Cl) | Lowest |

Comparative Biological Activity with Structurally Related Benzonitrile Herbicides

When compared to its structural relatives, bromoxynil and ioxynil, 3,5-dichloro-4-hydroxybenzonitrile shows similar but less potent biological effects. Cytotoxicity studies on Hep G2 cells show that all three dihalogenated compounds are highly toxic, with ioxynil reaching 100% inhibition at 100 mg/L after 24 hours, while this compound and bromoxynil required 48 hours to approach this level of toxicity. nih.gov Their primary metabolites, the corresponding 3,5-dihalo-4-hydroxybenzoic acids, were all found to be significantly less cytotoxic than the parent herbicides. nih.gov In contrast, another benzonitrile herbicide, dichlobenil (B1670455) (2,6-dichlorobenzonitrile), which lacks the 4-hydroxy group, exhibited only limited toxicity to Hep G2 cells. nih.gov The degradation pathways for ioxynil, bromoxynil, and this compound are initially driven by similar enzymes that hydrolyze the nitrile group. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity, including toxicity. researchgate.net These models are instrumental in predicting the potential toxicity of new or untested chemicals, thereby reducing the need for extensive and costly experimental testing. nih.gov For halogenated compounds like 3,5-dichloro-4-hydroxybenzonitrile, QSAR studies focus on identifying specific molecular descriptors that correlate with their toxicological effects.

Recent research has identified a new class of halogenated aromatic disinfection byproducts (DBPs) in drinking water, termed halohydroxybenzonitriles (HHBNs), which includes 3,5-dichloro-4-hydroxybenzonitrile. nih.gov A study investigating the cytotoxicity of these compounds in Chinese hamster ovary (CHO) cells provides valuable data for understanding their structure-activity relationships. nih.gov While a formal mathematical QSAR model was not the primary output of this specific study, the collected data on a series of structurally related HHBNs allows for a qualitative and semi-quantitative analysis of how different halogen substitutions impact toxicity.

The cytotoxicity of 3,5-dichloro-4-hydroxybenzonitrile and other related HHBNs was evaluated, revealing that these compounds exhibit significantly higher toxicity than many regulated disinfection byproducts. nih.gov The study identified seven specific HHBNs in drinking water samples, all of which were detected with 100% frequency. nih.gov The toxic effects of these compounds are believed to be linked to their efficiency of cellular uptake and their nucleophilicity. nih.gov

The following table presents the cytotoxicity data for this series of halohydroxybenzonitriles, which forms the basis for a structure-activity relationship analysis. The toxicity is expressed as the concentration causing a 50% effect (EC50) in CHO cells. A lower EC50 value indicates higher cytotoxicity.

| Compound Name | Structure | EC50 (μM) in CHO cells |

|---|---|---|

| 3,5-Dichloro-4-hydroxybenzonitrile |  | 15.4 |

| 3,5-Dibromo-4-hydroxybenzonitrile |  | 7.3 |

| 3,5-Diiodo-4-hydroxybenzonitrile |  | 1.1 |

| 5-Bromo-3-chloro-4-hydroxybenzonitrile |  | 10.2 |

| 3,5-Dichloro-2-hydroxybenzonitrile (B1612808) |  | 25.6 |

| 3,5-Dibromo-2-hydroxybenzonitrile |  | 12.8 |

| 5-Bromo-3-chloro-2-hydroxybenzonitrile |  | 18.9 |

Data sourced from a study on halohydroxybenzonitriles as disinfection byproducts in drinking water. nih.gov

From this data, several structure-activity trends can be observed:

Effect of Halogen Type: For the 4-hydroxybenzonitrile series, the cytotoxicity increases as the halogen atoms move down the group in the periodic table (Cl < Br < I). 3,5-Diiodo-4-hydroxybenzonitrile is the most toxic compound in this series.

Effect of Hydroxyl Group Position: The position of the hydroxyl group significantly influences toxicity. The 2-hydroxybenzonitrile (B42573) isomers are generally less cytotoxic than their 4-hydroxybenzonitrile counterparts. For example, the EC50 of 3,5-dichloro-2-hydroxybenzonitrile is higher than that of 3,5-dichloro-4-hydroxybenzonitrile, indicating lower toxicity.

Mixed Halogen Substitution: In the case of 5-bromo-3-chloro-4-hydroxybenzonitrile, the toxicity is intermediate between the dichloro- and dibromo-analogs, as might be expected.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of 3,5-dichloro-4-hydroxybenzonitrile from other compounds in a sample. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of 3,5-dichloro-4-hydroxybenzonitrile and related benzonitrile (B105546) herbicides like bromoxynil (B128292) and ioxynil (B1672095). nih.govresearchgate.net This method is particularly well-suited for these compounds due to their polarity and non-volatile nature, which makes direct analysis by gas chromatography challenging without derivatization.

In a typical HPLC setup for the analysis of halogenated benzonitriles, a reversed-phase column, such as a C18 or a phenyl-based column, is employed. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent like acetonitrile (B52724), run under isocratic or gradient conditions to achieve optimal separation. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of the target analyte, for instance, around 230-240 nm. nih.govresearchgate.net

The performance of HPLC methods can be characterized by several key parameters. For instance, a simple HPLC assay developed for bromoxynil and ioxynil reported a limit of detection of 10 mg/L for both compounds. nih.gov Another study focusing on the simultaneous determination of bromoxynil and MCPA achieved a limit of detection (LOD) of 1.57 mg/L and a limit of quantification (LOQ) of 5.22 mg/L for bromoxynil. researchgate.net These methods demonstrate excellent precision, with intra-assay and inter-assay coefficients of variation (CVs) typically below 5% and 8%, respectively. nih.gov

| Parameter | Value | Reference |

| Column | Spherisorb S5 Phenyl, 250 x 5 mm (i.d.) | nih.gov |

| Mobile Phase | Aqueous potassium dihydrogen orthophosphate (50 mmol/L, pH 3.5) and acetonitrile (3:1 by vol) | nih.gov |

| Flow Rate | 1.8 mL/min | nih.gov |

| Detection | UV at 240 nm | nih.gov |

| Limit of Detection | 10 mg/L (for bromoxynil) | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of halogenated phenolic compounds. However, due to the polarity and potential for thermal degradation of compounds like 3,5-dichloro-4-hydroxybenzonitrile, direct analysis can be problematic, leading to poor peak shape and reduced sensitivity. asianpubs.org To overcome these limitations, derivatization is a common and often necessary step. nih.gov

Derivatization converts the polar hydroxyl group into a less polar, more volatile ether or ester, making the analyte more amenable to GC analysis. Common derivatization reagents include diazomethane (B1218177) (for methylation) or pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers. epa.gov In situ acetylation using acetic anhydride (B1165640) is another effective technique that produces stable acetate (B1210297) esters suitable for GC separation. nih.govnih.gov

Following derivatization, the sample is injected into the GC, which is typically equipped with a capillary column (e.g., a standard dimethyl polysiloxane column) and a sensitive detector. nih.gov While a flame ionization detector (FID) can be used, an electron capture detector (ECD) is often preferred for halogenated compounds due to its high sensitivity to electronegative elements like chlorine. epa.govnih.gov For confirmation and quantification, GC coupled with mass spectrometry (GC-MS) is the gold standard. nih.govnih.gov Studies on related compounds have shown that GC-based methods can achieve very low detection limits, in the nanogram per liter (ng/L) range for water samples. nih.gov

| Derivatization Method | Reagent | Advantage | Reference |

| Acetylation | Acetic Anhydride | Forms stable acetate esters, good recoveries | nih.govnih.gov |

| Pentafluorobenzylation | Pentafluorobenzyl Bromide (PFBBr) | Creates derivatives highly sensitive to ECD | nih.govepa.gov |

| Methylation | Diazomethane | Forms methylated phenols (anisoles) | epa.gov |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable tool for the definitive identification and trace-level quantification of 3,5-dichloro-4-hydroxybenzonitrile. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for analyzing many acidic herbicides and their metabolites, including 3,5-dichloro-4-hydroxybenzonitrile. waters.comnih.gov This is due to its high sensitivity, specificity, and reduced need for sample preparation compared to GC-MS, as derivatization is often not required. lcms.cz

In an LC-MS/MS system, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in negative ion mode for acidic compounds. nih.gov The precursor ion corresponding to the deprotonated molecule of 3,5-dichloro-4-hydroxybenzonitrile is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and significantly reduces background noise. mdpi.com

LC-MS/MS methods have been developed for the simultaneous detection of multiple herbicides and their degradation products in various matrices. nih.gov For instance, an isocratic LC-MS/MS method for bromoxynil and ioxynil achieved detection limits in the range of 0.4-1.0 µg/L with direct injection and no clean-up steps. nih.gov

Ultra Performance Liquid Chromatography/Electrospray Ionization-Triple Quadrupole Mass Spectrometry (UPLC-ESI-MS/MS)

To further enhance the speed and resolution of LC-MS/MS analyses, Ultra Performance Liquid Chromatography (UPLC) is often employed. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and sharper peaks compared to conventional HPLC. waters.commdpi.com

A UPLC-ESI-MS/MS method for the analysis of acidic herbicides in water samples can provide rapid and highly sensitive results. waters.com For example, a method using an ACQUITY UPLC I-Class System coupled to a Xevo TQ-XS mass spectrometer allows for the direct, large-volume injection of water samples, bypassing time-consuming extraction and concentration steps. waters.com Such methods can achieve limits of detection as low as 2.5 ng/L for some phenoxyacetic acids. lcms.cz The chromatographic separation is typically performed on a C18 column with a gradient elution using a mobile phase of acetonitrile and water, often acidified with formic acid to improve ionization efficiency. mdpi.com

| Parameter | Value | Reference |

| UPLC System | Waters ACQUITY UPLC I-Class | waters.com |

| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm | mdpi.com |

| Mobile Phase | A: Acetonitrile, B: 0.1% Formic acid in water (gradient elution) | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govlcms.cz |

| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S) | lcms.cz |

| Limit of Detection | As low as 2.5 ng/L for some acidic herbicides |

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry technique that separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a field-free drift tube. wikipedia.orgsavemyexams.com A key advantage of TOF-MS is its ability to provide accurate mass measurements, which aids in the elemental composition determination of unknown compounds.

When analyzing halogenated compounds like 3,5-dichloro-4-hydroxybenzonitrile, the isotopic distribution is a critical piece of information for identification. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org A molecule containing two chlorine atoms, such as 3,5-dichloro-4-hydroxybenzonitrile, will therefore exhibit a characteristic isotopic pattern in its mass spectrum. The molecular ion peak (M+) will be accompanied by an M+2 peak (containing one ³⁷Cl) and an M+4 peak (containing two ³⁷Cl atoms), with relative intensities in a ratio of approximately 9:6:1. libretexts.org This distinct pattern is a powerful confirmation of the presence of two chlorine atoms in the molecule.

TOF-MS can be coupled with either GC or LC for comprehensive analysis. In environmental studies, techniques like aerosol laser time-of-flight mass spectrometry (ALTOFMS) have been used for the real-time measurement of the chemical composition of secondary organic aerosols, which can include halogenated organic compounds. researchgate.net

Spectroelectrochemical Methods (e.g., FTIR Spectroelectrochemistry)

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide in-situ information about the structural changes that a molecule undergoes during an electron transfer reaction. Fourier Transform Infrared (FTIR) spectroelectrochemistry, in particular, is a powerful tool for studying the redox behavior of molecules, as it provides vibrational information on the reactants, intermediates, and products of an electrochemical reaction in real-time.

In a typical FTIR spectroelectrochemistry experiment, an electrochemical cell is designed to allow for the simultaneous control of the electrode potential and the acquisition of infrared spectra of the species in the thin layer of solution adjacent to the electrode surface. Attenuated Total Reflectance (ATR) is a commonly used sampling technique in this context. The working electrode can be a thin film of a conductive material (like platinum, gold, or carbon) deposited directly onto the ATR crystal, or a conventional electrode pressed against the crystal. As the potential applied to the working electrode is swept or stepped, a series of FTIR spectra are recorded. By subtracting a reference spectrum (usually taken at a potential where no reaction occurs), difference spectra are obtained, which highlight the vibrational changes associated with the electrochemical process.

The application of FTIR spectroelectrochemistry to 3,5-dichloro-4-hydroxybenzonitrile can provide valuable insights into its redox mechanisms. For instance, the oxidation of the phenolic hydroxyl group can be monitored by observing the disappearance of the O-H stretching and bending vibrations and the appearance of new bands corresponding to the formation of a phenoxyl radical or quinone-like structures. Similarly, the reductive dehalogenation of the C-Cl bonds can be followed by changes in the aromatic C-Cl and C-H vibrational modes.

The table below outlines the key experimental parameters and expected observations in an FTIR spectroelectrochemistry study of 3,5-dichloro-4-hydroxybenzonitrile.

Table 2: Experimental Parameters and Expected Observations in FTIR Spectroelectrochemistry of 3,5-Dichloro-4-hydroxybenzonitrile

| Parameter | Description |

| Working Electrode | A thin film of platinum or gold sputtered onto a germanium or silicon ATR crystal. |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE). |

| Counter Electrode | Platinum wire or gauze. |

| Electrolyte | A solution of a non-reactive salt (e.g., tetrabutylammonium (B224687) perchlorate) in an aprotic solvent like acetonitrile. |

| Spectrometer | A rapid-scanning FTIR spectrometer equipped with an MCT (Mercury Cadmium Telluride) detector. |

| Potential Control | A potentiostat to apply and control the potential at the working electrode. |

| Expected Spectral Changes upon Oxidation | - Disappearance of the phenolic O-H stretching band (around 3400-3600 cm⁻¹). - Shift in the aromatic C-O stretching band (around 1200-1300 cm⁻¹). - Appearance of new bands in the carbonyl region (1650-1750 cm⁻¹) if quinone-type species are formed. |

| Expected Spectral Changes upon Reduction | - Changes in the vibrational modes associated with the C-Cl bonds (typically below 800 cm⁻¹). - Shifts in the aromatic ring stretching vibrations (around 1400-1600 cm⁻¹) due to changes in electron density. |

The detailed analysis of the potential-dependent FTIR spectra can help to elucidate the reaction pathways, identify transient intermediates, and understand the kinetics of the electron transfer processes involving 3,5-dichloro-4-hydroxybenzonitrile.

Future Directions and Emerging Research Avenues

Development of Novel Bioremediation Strategies

The breakdown of 3,5-dichloro-4-hydroxybenzonitrile in the environment is a critical area of study. Microbial degradation is the primary way this compound is broken down in the soil. oup.com Research has shown that repeated applications of this herbicide can impact the soil's bacterial communities and, in turn, affect the rate of its degradation. oup.comnih.govtees.ac.uk

Studies have demonstrated that at lower concentrations (10 mg/kg), the degradation of 3,5-dichloro-4-hydroxybenzonitrile can be rapid, with the time for 50% removal decreasing with subsequent applications. oup.comtees.ac.ukresearchgate.net However, at higher concentrations (50 mg/kg), the degradation is slower and can inhibit the growth of bacteria capable of breaking down the chemical. oup.comresearchgate.net Interestingly, the addition of a carbon source like glucose can stimulate the co-oxidative degradation of the compound by soil bacteria. nih.gov

The enzymes responsible for this breakdown, known as nitrilases, are of significant interest. nih.govfrontiersin.org These enzymes convert toxic nitriles into less harmful carboxylic acids and ammonia (B1221849). nih.govnih.gov Fungi, such as Fusarium solani, have been identified as producers of nitrilases that can break down herbicides. nih.gov Future research is focused on harnessing these microorganisms and their enzymes for bioremediation purposes, offering a natural and effective way to clean up contaminated sites. nih.govnih.gov Anaerobic degradation is also a promising area, with studies showing that under certain conditions, the compound can be broken down through a process of reductive debromination. nih.gov

Exploration of New Catalytic Systems for Synthesis

The chemical synthesis of 3,5-dichloro-4-hydroxybenzonitrile and related compounds is another active area of research. Traditional methods often involve multiple steps and the use of various chemical reagents. prepchem.comchemicalbook.comgoogle.com

Current research is exploring more efficient and environmentally friendly "green chemistry" approaches to synthesis. sciencehistory.orgyoutube.com This includes the development of novel catalytic systems that can reduce waste, eliminate the need for harsh chemicals, and decrease energy consumption. sciencehistory.org The goal is to create more sustainable and economical methods for producing this and other important agricultural chemicals.

Refined Computational Modeling for Predictive Toxicology and Environmental Fate

Understanding the potential toxicity and environmental impact of 3,5-dichloro-4-hydroxybenzonitrile is crucial for its safe and responsible use. Computational modeling is becoming an increasingly important tool in this area. rsc.org These models can help predict how the compound will behave in the environment, its potential for leaching into groundwater, and its persistence in soil and water. rsc.orgcanada.canih.govnih.gov

While current data suggests a low potential for groundwater contamination due to its rapid degradation, models can help refine these predictions under various environmental conditions. canada.caepa.gov For instance, the half-life of the compound in soil and water can vary depending on factors like pH and microbial activity. canada.caorst.edu By integrating data on its chemical properties and degradation pathways, computational models can provide a more comprehensive picture of its environmental fate. uiowa.eduacs.org This allows for better risk assessment and management strategies.

Elucidation of Broader Biological System Interactions and Ecological Impact

Studies have examined its effects on a range of non-target organisms. For example, it is considered moderately to highly toxic to various bird species and highly toxic to fish and aquatic invertebrates. orst.eduwa.gov However, it is not considered toxic to bees. orst.edu The compound's ester forms, such as bromoxynil (B128292) octanoate, degrade rapidly in the environment, which is expected to minimize chronic risks to many aquatic organisms. epa.gov

Animal studies have shown that the liver is a primary target of the compound's toxicity. canada.ca High doses have been linked to developmental effects in animal studies, though no reproductive effects have been observed. canada.caepa.gov It is important to note that there are no human studies on the liver effects of this compound. canada.ca Research into the cytotoxic effects on human cell lines has shown that the parent compound can inhibit cell viability at high concentrations, while its metabolites generally show low toxicity. nih.gov

Continued research in this area is essential for a complete understanding of the ecological implications of using this herbicide and for developing strategies to mitigate any potential harm to non-target species and the wider environment. frontiersin.orgresearchgate.net

Interactive Data Table: Degradation Half-life of 3,5-Dichloro-4-hydroxybenzonitrile (Bromoxynil) in Different Environments

| Environment | Condition | Half-life | Reference |

| Water | Alkaline pH | 1.7 to 34.1 days | canada.ca |

| Water | Photolysis | 2 to 4.6 days | canada.ca |

| Water | Aerobic Aquatic Metabolism | <12 hours | epa.gov |

| Prairie Wetland Ponds | - | 9 to 17 days | canada.ca |

| Soil | Microbial Degradation | 12 hours to 3.7 days | canada.ca |

| Soil | General | 4.12 days | canada.ca |

| Sandy Soil | - | ~10 days | orst.edu |

Q & A

Q. What are the established synthetic pathways for 3,5-dichloro-4-hydroxybenzonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves halogenation and nitrile group introduction. A plausible route starts with 4-hydroxybenzonitrile:

Chlorination : Use Cl2 or SOCl2 under controlled conditions to introduce chlorine at positions 3 and 2.

Protection/Deprotection : Protect the hydroxyl group (e.g., with acetyl) during chlorination to prevent side reactions, followed by deprotection using NaOH .

Q. Optimization Strategies :

- Catalysts : Phase-transfer catalysts improve halogenation efficiency.

- Temperature : Lower temperatures (0–5°C) reduce byproduct formation.

- Purity : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Q. How can researchers characterize the structural and electronic properties of 3,5-dichloro-4-hydroxybenzonitrile?

Methodological Answer: Techniques :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions. The hydroxyl proton appears as a singlet (~δ 10.5 ppm), while aromatic protons are absent due to symmetry .

- Mass Spectrometry (MS) : ESI-MS ([M-H]<sup>-</sup> at m/z 187.97) confirms molecular weight.

- IR Spectroscopy : Peaks at 2220 cm<sup>-1</sup> (C≡N) and 3250 cm<sup>-1</sup> (O-H) validate functional groups.

Q. Computational Methods :

- DFT calculations (B3LYP/6-311+G(d,p)) predict bond angles and electron distribution. Chlorine atoms increase electrophilicity at the nitrile group.

Q. What environmental persistence and degradation pathways are documented for 3,5-dichloro-4-hydroxybenzonitrile?

Methodological Answer: Environmental Behavior :

- Persistence : Half-life in soil ranges from 30–60 days, influenced by pH and microbial activity .

- Degradation Pathways :

- Hydrolysis : The nitrile group converts to amides or carboxylic acids under alkaline conditions.

- Microbial Degradation : Rhodococcus spp. utilize nitrilases to metabolize the compound into 3,5-dichloro-4-hydroxybenzoic acid .

Q. Experimental Design for Bioremediation :

Enrichment Cultures : Use soil samples pre-exposed to chloroxynil.

LC-MS/MS : Quantify intermediates (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to track degradation.

Advanced Research Questions

Q. How can contradictory data on metabolite toxicity during degradation be resolved?

Methodological Answer: Case Study : Conflicting reports on 3,5-dichloro-4-hydroxybenzoic acid toxicity (some studies show low toxicity, others highlight bioaccumulation). Resolution Strategies :

- Dose-Response Assays : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity across concentrations.

- Isotope Tracing : <sup>14</sup>C-labeled this compound tracks metabolite distribution in ecosystems.

- Meta-Analysis : Compare datasets using ANOVA to identify variables (e.g., pH, microbial diversity) causing discrepancies .

Q. What advanced analytical methods are suitable for detecting trace residues of 3,5-dichloro-4-hydroxybenzonitrile in complex matrices?

Methodological Answer: Techniques :

- HPLC-UV/Vis : LOD of 0.1 µg/mL in water (C18 column, 70:30 acetonitrile/water).

- GC-ECD : Detects chlorinated derivatives at ppt levels after derivatization (e.g., silylation).

- SPE Coupled with LC-MS/MS : Achieves LOD < 0.01 µg/g in soil .

Q. How do substituents (Cl, OH, CN) influence the compound’s interaction with biological targets?

Methodological Answer: Mechanistic Insights :

Q. Experimental Approaches :

- Docking Simulations (AutoDock Vina) : Predict binding affinity with nitrilases.

- Site-Directed Mutagenesis : Modify enzyme active sites to assess substituent effects.

Q. What strategies mitigate interference from co-eluting compounds in chromatographic analysis?

Methodological Answer: Optimization Workflow :

Column Selection : Use phenyl-hexyl columns for better separation of polar metabolites.

Gradient Elution : Adjust acetonitrile/water ratios to resolve peaks (e.g., 40% → 80% over 20 min).

Tandem Mass Spectrometry : MRM modes isolate target ions (e.g., m/z 188 → 123 for this compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。